1-Cyclohexylethyl acetate

Description

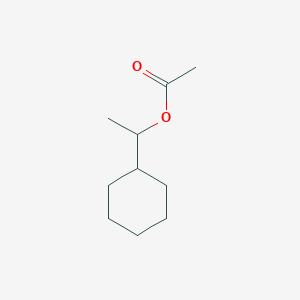

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVZALBKNIHSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051688 | |

| Record name | 1-Cyclohexylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13487-27-9 | |

| Record name | 1-Cyclohexylethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13487-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylmethylcarbinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013487279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylcyclohexylmethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLMETHYLCARBINYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07O60RIB6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Cyclohexylethyl Acetate and Its Chiral Variants

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis integrates the precision of biological catalysts, such as enzymes, with the practicality of chemical reactions to create complex molecules with high efficiency and selectivity. nih.govnih.gov This approach is particularly advantageous for the production of chiral compounds like the enantiomers of 1-cyclohexylethyl acetate (B1210297), where controlling stereochemistry is paramount. Biocatalysis, the use of enzymes to drive chemical reactions, forms the core of these advanced synthetic routes. researchgate.net

Lipases are a class of enzymes that catalyze the hydrolysis of esters and, in non-aqueous environments, the reverse reaction of esterification. researchgate.netchemicalpapers.com This dual reactivity makes them exceptionally versatile biocatalysts for the synthesis and resolution of chiral esters, including 1-cyclohexylethyl acetate.

The success of a biocatalytic process hinges on the selection of an appropriate enzyme. A variety of lipases are screened for their activity and selectivity towards the target substrate. Candida antarctica lipase (B570770) B (CALB), often immobilized and available commercially as Novozym 435, is one of the most widely used and effective biocatalysts for the kinetic resolution of alcohols and their corresponding acetates due to its broad substrate scope and high stereoselectivity. researchgate.netresearchgate.netnih.gov

Beyond commonly used enzymes, research has identified novel biocatalysts with unique properties. For instance, thermostable lipases from extremophilic organisms, such as Thermoanaerobacter thermohydrosulfuricus, have been investigated and found to be effective for the resolution of (R,S)-1-cyclohexylethyl acetate. nih.govresearchgate.net Optimization of the reaction conditions—including temperature, pH, solvent, and the choice of acyl donor (for esterification)—is critical to maximizing enzyme performance, conversion rates, and enantioselectivity. lookchem.comannualreviews.org

Kinetic resolution is a cornerstone technique for separating a racemic mixture (an equal mix of two enantiomers). This method exploits the differential reaction rates of a chiral catalyst with the two enantiomers. In the context of this compound, a lipase can selectively hydrolyze one enantiomer of the racemic acetate at a much faster rate than the other.

For example, the lipase from T. thermohydrosulfuricus preferentially acts on the (R)-enantiomer of this compound. nih.gov This selective hydrolysis yields (R)-1-cyclohexylethanol and leaves behind the unreacted (S)-1-cyclohexylethyl acetate in high enantiomeric purity. This process allows for the separation of both enantiomers from a single racemic starting material, although the maximum theoretical yield for the desired single enantiomer is limited to 50%.

The effectiveness of a kinetic resolution is quantified by two key parameters: the conversion (c) and the enantiomeric ratio (E-value). The E-value is a measure of the enzyme's enantioselectivity—its ability to discriminate between the two enantiomers. A high E-value is essential for achieving products with high enantiomeric excess (ee).

Studies on the hydrolysis of racemic this compound using the lipase from the thermophilic bacterium T. thermohydrosulfuricus have demonstrated its synthetic utility. The enzyme exhibits a preference for the (R)-enantiomer, yielding a synthetically useful E-value. nih.gov

Table 1: Kinetic Resolution of (R,S)-1-Cyclohexylethyl Acetate via Lipase-Catalyzed Hydrolysis

| Enzyme Source | Substrate | Preferred Enantiomer | Enantiomeric Ratio (E-value) |

| Thermoanaerobacter thermohydrosulfuricus | (R,S)-1-Cyclohexylethyl acetate | (R) | 110 |

Data sourced from scientific literature. nih.gov

To overcome the 50% theoretical yield limitation of conventional kinetic resolution, a more advanced strategy known as dynamic kinetic resolution (DKR) can be employed. wikipedia.org DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the starting material. This process continuously converts the slower-reacting enantiomer into the faster-reacting one, theoretically enabling a 100% conversion of the racemic starting material into a single, enantiomerically pure product. researchgate.net

A successful DKR process requires a racemization catalyst that is compatible with the enzyme and the reaction conditions. For the synthesis of chiral acetates from secondary alcohols, chemoenzymatic systems pairing a metal racemization catalyst with a lipase are highly effective. researchgate.netresearchgate.net

Specifically, for the synthesis of enantiopure this compound, a system has been developed that uses a Ruthenium-based catalyst for the racemization of racemic 1-cyclohexylethanol (B74718). researchgate.netresearchgate.net This racemization is performed concurrently with the highly enantioselective acylation of the (R)-enantiomer catalyzed by Candida antarctica lipase B (CALB). The Ruthenium complex efficiently interconverts the (S)- and (R)-enantiomers of the alcohol, while CALB selectively and irreversibly converts the (R)-alcohol to (R)-1-cyclohexylethyl acetate. This integrated system effectively pulls the entire racemic mixture towards the desired R-acetate. researchgate.netresearchgate.net

Table 2: Dynamic Kinetic Resolution of rac-1-Cyclohexylethanol

| Racemization Catalyst | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) |

| Ruthenium Complex | Candida antarctica lipase B | (R)-1-Cyclohexylethyl acetate | Quantitative | 98% |

Data sourced from scientific literature. researchgate.netresearchgate.net

Ionic Liquid Engineering in Lipase-Mediated Optical Resolution

Ionic liquids (ILs) have emerged as promising solvents in biocatalysis due to their unique properties, such as low volatility and high thermal stability. In the context of lipase-mediated optical resolution, the use of ILs can enhance enzyme activity and enantioselectivity. While specific studies on this compound are not extensively detailed in the provided results, the principles of ionic liquid engineering are broadly applicable. For example, research on the kinetic resolution of analogous compounds like 1-phenylethanol (B42297) has shown that lipases can exhibit good activity and, in some cases, improved enantioselectivity in pure ionic liquids during transesterification reactions. rsc.org The choice of cation and anion in the ionic liquid can be tailored to create an optimal microenvironment for the lipase, thereby influencing the resolution of racemic alcohols.

Whole-Cell Biocatalysis Approaches for Production

Whole-cell biocatalysis presents a cost-effective and robust alternative to using isolated enzymes. This approach utilizes intact microbial cells containing the desired enzyme or enzyme cascade, eliminating the need for costly enzyme purification. While direct examples for this compound production are not explicitly detailed, the general strategies are relevant. For instance, recombinant E. coli cells are often engineered to overexpress specific enzymes, such as lipases or alcohol dehydrogenases, which are key for the synthesis and resolution of chiral alcohols and their esters. europa.eunih.gov The optimization of reaction conditions, such as substrate loading, pH, and temperature, is critical for maximizing the productivity of whole-cell systems. google.com Furthermore, overcoming challenges like mass transfer limitations in biphasic systems is an active area of research to improve the efficiency of whole-cell biocatalysis. nih.gov

Chemical Synthesis Routes and Optimization

Traditional chemical synthesis remains a vital approach for the production of this compound, with a focus on optimizing reaction conditions to maximize yield and purity.

Direct Esterification Reactions from 1-Cyclohexylethanol

The direct esterification of 1-cyclohexylethanol with acetic acid or its anhydride (B1165640) is a common method for synthesizing this compound.

A variety of acid catalysts can be employed for the esterification of alcohols. Among them, p-toluenesulfonic acid (p-TSA) is a widely used, inexpensive, and effective catalyst for such reactions. researchgate.netatamanchemicals.com It is known to catalyze the esterification of carboxylic acids and the transesterification of esters. researchgate.netatamanchemicals.com The use of p-TSA allows for the reaction to proceed under milder conditions than with strong mineral acids like sulfuric acid, potentially reducing side reactions. ajgreenchem.com The catalytic activity of p-TSA stems from its nature as a strong, organic-soluble acid. atamanchemicals.com

The optimization of reaction conditions is crucial for achieving high yields and, in the case of chiral synthesis, high enantiomeric purity. Key parameters that are often varied include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For esterification reactions, the removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the product side. ajgreenchem.com In the context of producing enantiomerically pure esters, the choice of catalyst and reaction conditions must be carefully controlled to avoid racemization of the chiral center. While direct esterification with a chiral alcohol will retain the stereochemistry, any conditions that might promote racemization of the starting alcohol or the product ester would be detrimental to the enantiomeric purity. The optimization process often involves a systematic study of the influence of each parameter on the reaction outcome. researchgate.net

Compound Information

| Compound Name |

| This compound |

| (R)-1-Cyclohexylethyl acetate |

| 1-Cyclohexylethanol |

| 1-Phenylethanol |

| Acetic acid |

| Acetic anhydride |

| p-Toluenesulfonic acid |

| Sulfuric acid |

Interactive Data Table: Factors Influencing Esterification

The following table summarizes key parameters and their general influence on direct esterification reactions, based on the principles discussed in the referenced literature.

| Parameter | Influence on Yield | General Considerations |

| Temperature | Generally increases reaction rate and conversion. researchgate.net | Higher temperatures can lead to side reactions or catalyst degradation. |

| Catalyst Concentration | Increasing concentration typically improves conversion up to a certain point. researchgate.net | Excessive catalyst can lead to unwanted byproducts and increase purification costs. |

| Reactant Molar Ratio | Using an excess of one reactant (e.g., the alcohol) can shift the equilibrium towards the product. researchgate.net | The optimal ratio depends on the specific reaction and economic considerations. |

| Water Removal | Crucial for driving the reaction to completion. ajgreenchem.com | Techniques like azeotropic distillation are often employed. |

Solvent Effects and Reaction Kinetics

The synthesis of chiral this compound, particularly through enzymatic kinetic resolution of its precursor 1-cyclohexylethanol, is significantly influenced by the choice of solvent and the underlying reaction kinetics. Lipases are commonly employed biocatalysts for the enantioselective acylation of racemic 1-cyclohexylethanol. The solvent medium can affect enzyme activity, stability, and enantioselectivity.

Solvent Effects: The enantioselectivity of lipase-catalyzed reactions, while intrinsically determined by the enzyme's structure, can be modulated by the solvent. oup.com Generally, the enantiopreference of lipases is robust and less susceptible to inversion by solvent changes compared to other factors. oup.com However, the reaction rate can be significantly affected. For instance, in the lipase-catalyzed synthesis of various esters, solvents with higher polarity have been observed to decrease reaction rates, while non-polar solvents like hexane (B92381) are often preferred. nih.govchemicalpapers.com A study on lipase-catalyzed peroxyacid synthesis demonstrated that solvents like di-isopropyl ether could interact strongly with the enzyme's active site, proving detrimental to the reaction kinetics, whereas toluene (B28343) or limonene (B3431351) showed moderate interaction and improved catalytic yield compared to less polar solvents. nih.gov The hydrophobicity of the solvent is a key parameter influencing enzymatic reactivity. researchgate.net

Reaction Kinetics: The kinetics of lipase-catalyzed esterification reactions, including the synthesis of acetate esters, often follow a Ping-Pong Bi-Bi mechanism. chemicalpapers.com In many cases, competitive inhibition by the substrates (alcohol or acid) is observed. chemicalpapers.com For the enzymatic resolution of 1-cyclohexylethanol, kinetic studies have shown that the enantioselectivity primarily arises from the difference in the maximum reaction rate (Vmax) between the two enantiomers, rather than from the Michaelis constant (Km). oup.com This indicates that lipases are highly effective at discriminating between enantiomers at the transition state of the reaction, but less so in the initial binding step. oup.com Specifically, the difference in Vmax is often attributed to a reduced reactivity of the slower-reacting (S)-enantiomer, not an enhanced reactivity of the faster-reacting (R)-enantiomer. oup.com

A dynamic kinetic resolution (DKR) approach combines enzymatic acylation with in-situ racemization of the slower-reacting alcohol enantiomer, enabling a theoretical yield of 100% for the desired chiral acetate. In a successful DKR of rac-1-cyclohexylethanol, the use of a ruthenium-based racemization catalyst alongside Candida antarctica lipase B resulted in the quantitative conversion to (R)-1-cyclohexylethyl acetate with high enantioselectivity (98% ee). researchgate.net

Table 1: Influence of Reaction Parameters on Enzymatic Synthesis

| Parameter | Observation | Significance | Reference(s) |

| Solvent | Non-polar solvents like isooctane (B107328) often provide the highest performance for lipase-catalyzed resolutions. | Solvent choice is critical for optimizing enzyme activity and reaction rates. | oup.com |

| Enzyme | Candida antarctica lipase B (CAL-B) is highly effective for the kinetic resolution of 1-cyclohexylethanol. | Selection of the appropriate lipase is crucial for achieving high enantioselectivity. | researchgate.net |

| Mechanism | The reaction typically follows a Ping-Pong Bi-Bi mechanism, often with substrate inhibition. | Understanding the kinetic model allows for process optimization by controlling substrate concentrations. | chemicalpapers.com |

| Resolution Type | Dynamic Kinetic Resolution (DKR) can achieve near-quantitative yields of a single enantiomer. | DKR overcomes the 50% theoretical yield limit of standard kinetic resolutions. | researchgate.netnih.gov |

Synthetic Pathways via Precursor Modifications (e.g., Hydrogenation of alpha-methylbenzyl alcohol to 1-cyclohexylethanol)

A key precursor for this compound is 1-cyclohexylethanol. This alcohol can be synthesized through the modification of other precursors, notably via the hydrogenation of alpha-methylbenzyl alcohol (also known as 1-phenylethanol). This transformation involves the saturation of the aromatic ring.

The catalytic hydrogenation of alpha-methylbenzyl alcohol is a selective process where the choice of metal catalyst dictates the primary product. researchgate.net

Ruthenium (Ru) and Platinum (Pt) catalysts preferentially hydrogenate the aromatic ring, leading to the formation of 1-cyclohexylethanol (CHE) . researchgate.net

Palladium (Pd) and Nickel (Ni) catalysts , on the other hand, are more active and selective for the hydrogenolysis of the benzylic C-O bond, yielding ethylbenzene (EB) . researchgate.netresearcher.lifeiaea.orgresearchgate.net

Therefore, for the specific synthesis of the 1-cyclohexylethanol precursor, ruthenium-based catalysts are highly favored. researchgate.net Continuous flow hydrogenation systems using silica-supported Ruthenium (Ru) catalysts have been developed for the efficient hydrogenation of 1-phenylethanol to 1-cyclohexylethanol, operating at temperatures between 50–170°C and hydrogen pressures of 10–100 kg/cm ².

Green Chemistry Principles in Synthesis Design

The synthesis of this compound can be designed to align with the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. d-nb.inforesearchgate.netunito.it

Key green chemistry approaches applicable to this synthesis include:

Biocatalysis : The use of enzymes, such as lipases, for the kinetic resolution of 1-cyclohexylethanol is a prime example of green chemistry. uniovi.es Enzymes operate under mild conditions (temperature and pH), are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts. nih.gov This avoids the need for harsh chemicals often used in traditional resolutions.

Chemoenzymatic Dynamic Kinetic Resolution (DKR) : This method combines a biocatalyst (enzyme) with a chemical catalyst (for racemization) in a one-pot process. researchgate.netnih.govrug.nl DKR is highly atom-economical as it can convert an entire racemic mixture into a single desired enantiomer, thus maximizing yield and minimizing waste, a core principle of green chemistry. researchgate.netuniovi.es

Use of Greener Solvents : Research into enzymatic reactions explores the use of more environmentally benign solvents. While organic solvents are often used, studies are being conducted in alternative media like supercritical fluids (e.g., SC-CO₂) or solvent-free systems to reduce volatile organic compound (VOC) emissions. chemicalpapers.comannualreviews.org

Catalytic Efficiency : Employing highly efficient and recyclable catalysts, such as the supported ruthenium catalysts for precursor hydrogenation or the reusable immobilized lipases, aligns with green chemistry principles by minimizing catalyst waste and improving process efficiency.

Synthesis of Structurally Related Cyclohexylethyl Compounds

Reductive Amination Approaches for Cyclohexylethyl Amines

Cyclohexylethyl amines are structurally related to this compound and can be synthesized via reductive amination. This powerful and widely used method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. youtube.comlibretexts.org

To synthesize 1-cyclohexylethylamine, cyclohexyl methyl ketone (acetylcyclohexane) would be the starting carbonyl compound. The general pathway is as follows:

Imine Formation : Cyclohexyl methyl ketone reacts with an amine source (e.g., ammonia (B1221849) for a primary amine, or a primary amine for a secondary amine) under mildly acidic conditions to form an imine or enamine intermediate. youtube.com

Reduction : The intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial ketone but will reduce the formed iminium ion. libretexts.orgyoutube.com Alternatively, catalytic hydrogenation can be employed. libretexts.org

This one-pot process is advantageous as it is considered an environmentally friendly route for amine synthesis. d-nb.info

Catalytic Hydrodeoxygenation of Cyclohexyl Acetate Derivatives

Catalytic hydrodeoxygenation (HDO) is a process that removes oxygen from a molecule. In the context of cyclohexyl acetate derivatives, this can refer to the conversion of related oxygenated compounds, like acetophenone (B1666503) derivatives, to the corresponding alkanes, such as ethylcyclohexane.

A rhodium-supported ionic liquid phase (Rh@SILP) catalyst has been shown to be effective for the hydrodeoxygenation of a variety of acetophenone derivatives under mild conditions, producing cyclohexane (B81311) derivatives in high yields. nih.gov This catalyst is versatile and can tolerate various functional groups. Interestingly, the product distribution between the hydrogenated alcohol (like 1-cyclohexylethanol) and the fully hydrodeoxygenated alkane (ethylcyclohexane) can be controlled by adjusting the reaction temperature. nih.gov

Another related transformation is the hydrogenation of cyclohexyl acetate to produce cyclohexanol (B46403) and ethanol. Cu-Zr catalysts, particularly those prepared by a sol-gel method, have demonstrated high conversion of cyclohexyl acetate (97.4%) and high selectivity to cyclohexanol (95.5%) at 250 °C. rsc.org

Preparation of Chiral N,N'-Dimethylpropyleneurea Derivatives with Cyclohexylethyl Substituents

Chiral derivatives of N,N'-dimethylpropyleneurea (DMPU) bearing cyclohexylethyl substituents have been synthesized and studied. researchgate.netresearchgate.netuaeh.edu.mxuaeh.edu.mx A specific example is the preparation of DMPU derivatives that carry 1-cyclohexylethyl groups on the nitrogen atoms of the tetrahydropyrimidin-2(1H)-one ring. researchgate.netresearchgate.netuaeh.edu.mx The synthesis of these complex chiral molecules has been described, although their effectiveness as chiral Lewis bases to promote enantioselective additions was found to be limited due to steric hindrance preventing the necessary complexation. researchgate.net

Exploration of Lactam Synthesis Involving Cyclohexylethyl Moieties

The synthesis of lactams, which are cyclic amides, is a fundamental pursuit in organic chemistry due to their prevalence in biologically active compounds. wikipedia.org Recent advancements have explored novel catalytic systems for lactam formation, including those that can incorporate specific structural motifs like the cyclohexylethyl group.

One innovative method involves the iridium-catalyzed C–H amidation using Ir-nitrene intermediates. pku.edu.cn This strategy allows for the synthesis of a diverse range of lactams through either the amidation of sp3 C–H bonds or the electrophilic substitution of arenes. pku.edu.cn The process utilizes a readily available iridium catalyst to achieve good to excellent yields with high selectivity. pku.edu.cn

In the context of this methodology, substrates known as dioxazolones are used as precursors. A relevant example is the preparation of 3-(2-Cyclohexylethyl)-1,4,2-dioxazolidin-5-one, a compound containing the required cyclohexylethyl moiety. pku.edu.cn This precursor can then be subjected to the iridium-catalyzed conditions to potentially form a corresponding lactam. The general reaction scheme demonstrates the conversion of various dioxazolones into five- and six-membered lactams, including those with benzylic, allylic, and nonactivated secondary C–H bonds, showcasing the broad applicability of the method. pku.edu.cn For instance, the reaction has been used to synthesize γ-lactams from substrates bearing cyclopentyl and other aliphatic groups, suggesting its feasibility for substrates with a cyclohexylethyl group. pku.edu.cn

Mechanistic Investigations and Catalytic Studies

Enzymatic Reaction Mechanisms

The enzymatic reactions involving 1-cyclohexylethyl acetate (B1210297) primarily focus on the use of hydrolases for kinetic resolution, a process that allows for the separation of enantiomers from a racemic mixture. These studies delve into the intricate interactions between the substrate and the enzyme's active site, which govern the stereoselectivity and efficiency of the catalytic process.

Studies on Active Site Interactions and Substrate Specificity of Hydrolases

Hydrolases, particularly lipases, are a class of enzymes that catalyze the hydrolysis of ester bonds. Their active site typically consists of a catalytic triad (B1167595) of amino acid residues—serine, histidine, and an acidic residue (aspartic or glutamic acid)—that work in concert to break down the ester. nih.gov The specificity of these enzymes for certain substrates is determined by the shape, size, and chemical environment of the active site.

In the context of 1-cyclohexylethyl acetate, studies have shown that the bulky cyclohexyl group plays a significant role in how the substrate binds within the active site of various lipases. For instance, research on the lipase (B570770) from Thermoanaerobacter thermohydrosulfuricus revealed that it exhibits high S-stereoselectivity towards esters of secondary alcohols, including (R,S)-1-cyclohexylethyl acetate. nih.gov This indicates a specific orientation of the substrate within the active site that favors the hydrolysis of the (S)-enantiomer. The interaction between the nitro group of certain substrates and the active site has also been shown to influence structural and stereoselectivity. researchgate.net

The substrate specificity of hydrolases is a key factor in their application for producing optically pure compounds. For example, the lipase from T. thermohydrosulfuricus shows a relative activity of 0.224% towards (R,S)-1-cyclohexylethyl acetate compared to its preferred substrate, phenyl acetate, but achieves a high enantiomeric ratio (E value) of 110. nih.gov This high E value signifies excellent stereoselectivity, making it a suitable biocatalyst for the kinetic resolution of this compound. The active site of an enzyme is the region where it forms a temporary association with the substrate, leading to the formation of an enzyme-substrate complex. hud.ac.uk

Elucidation of Stereochemical Control and Regioselectivity in Biocatalytic Processes

The stereochemical outcome of an enzymatic reaction is dictated by the precise three-dimensional arrangement of the substrate within the enzyme's active site. For chiral molecules like this compound, the enzyme preferentially binds one enantiomer over the other, leading to stereochemical control.

In the case of hydrolase-catalyzed reactions, this control is often achieved through kinetic resolution. For example, in the hydrolysis of racemic this compound, a stereoselective lipase will preferentially hydrolyze one enantiomer (e.g., the (S)-acetate) to the corresponding alcohol, leaving the other enantiomer (the (R)-acetate) unreacted. This process allows for the separation of the two enantiomers. The lipase from Candida antarctica B (CALB) is frequently used in these resolutions, often in combination with a racemization catalyst to achieve dynamic kinetic resolution (DKR). researchgate.netresearchgate.net In DKR, the unreacted enantiomer is continuously racemized back to the racemic mixture, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. researchgate.netresearchgate.netresearchgate.net

Regioselectivity, the preference for reaction at one position over another in a molecule, is also a critical aspect of biocatalysis. While less prominent in the simple hydrolysis of this compound, it becomes important in more complex substrates where multiple ester groups or reactive sites are present. The enzyme's active site will orient the substrate in a way that exposes only the desired functional group to the catalytic machinery.

Transition Metal-Catalyzed Transformations

Transition metal catalysts offer powerful alternatives and complementary approaches to enzymatic methods for transformations involving this compound and related structures. These catalysts are particularly valuable for reactions like racemization and hydrodeoxygenation, as well as for constructing specific stereochemical arrangements in more complex molecules.

Mechanistic Pathways of Ruthenium-Catalyzed Racemization

Ruthenium complexes have emerged as highly efficient catalysts for the racemization of secondary alcohols, a key step in dynamic kinetic resolution processes. The combination of a ruthenium racemization catalyst with a lipase for kinetic resolution enables the conversion of a racemic alcohol into a single enantiomer of its corresponding acetate, such as (R)-1-cyclohexylethyl acetate, with high conversion and enantioselectivity. researchgate.netresearchgate.netresearchgate.net

One proposed mechanism for ruthenium-catalyzed racemization involves a dehydrogenation-hydrogenation sequence. The ruthenium catalyst, often in the presence of a ligand and a co-catalyst, first oxidizes the alcohol to the corresponding ketone. This ketone, being achiral, can then be re-hydrogenated by the ruthenium hydride species formed in the first step, leading to the formation of both enantiomers of the alcohol and thus racemization. The use of ligands such as N,N,N',N'-tetramethyl-1,3-propanediamine with a [Ru(cymene)Cl₂]₂ precursor has been shown to be effective for the racemization of aromatic alcohols. researchgate.net DFT calculations have suggested that the rate-determining step in some ruthenium-catalyzed racemizations is the agostic coordination of the hydrogen on the chiral carbon atom of the alcohol substrate. researchgate.net

| Catalyst System | Substrate | Product | Conversion (%) | Enantioselectivity (%) |

| [RuCl₂(p-cymene)]₂ / Ligand / TEMPO & Candida Antarctica B lipase | rac-1-cyclohexylethanol | (R)-1-cyclohexylethyl acetate | quantitative | 98 |

Table 1: Dynamic kinetic resolution of rac-1-cyclohexylethanol using a ruthenium-based racemization catalyst. researchgate.netresearchgate.net

Role of Supported Bimetallic Catalysts in Hydrodeoxygenation (e.g., Pt-Mo/ZrO₂)

While specific studies on the hydrodeoxygenation (HDO) of this compound using Pt-Mo/ZrO₂ are not prevalent in the provided context, the principles of HDO of similar oxygenated compounds can be applied. HDO is a crucial process in biorefining, where biomass-derived oxygenates are converted into hydrocarbons suitable for fuel or chemical feedstocks.

Supported bimetallic catalysts like Pt-Mo/ZrO₂ are designed to have enhanced activity and selectivity for HDO reactions. In this system, zirconia (ZrO₂) acts as a support material, providing a high surface area and thermal stability. The platinum (Pt) is the primary hydrogenation catalyst, while molybdenum (Mo) often acts as an oxophilic promoter. The Mo sites can facilitate the cleavage of C-O bonds by anchoring the oxygen atom of the substrate, while the Pt sites are responsible for hydrogen activation and subsequent hydrogenation of the deoxygenated intermediate. This synergistic effect between the two metals can lead to higher efficiency and selectivity in removing the oxygen atom from the molecule.

Investigation of Stereochemical Induction in Cycloaddition Reactions Involving Cyclohexylethyl Stereogenic Centers

The cyclohexylethyl group can serve as a chiral auxiliary or be part of a chiral substrate in cycloaddition reactions, influencing the stereochemical outcome of the newly formed ring system. The steric bulk and defined three-dimensional structure of the cyclohexylethyl moiety can effectively control the facial selectivity of the cycloaddition.

For instance, in [4+1]-cycloaddition reactions catalyzed by dinickel complexes, substrates containing stereogenic N-(1-cyclohexylethyl) substituents have been studied. nih.gov The conformation of the substrate, influenced by the cyclohexylethyl group, directs the approach of the reacting partner, leading to a high degree of asymmetric induction. The cyclohexyl group, being larger than the methyl group on the stereogenic center, projects into a specific quadrant of the substrate binding pocket, creating a steric bias that dictates the stereochemistry of the product. nih.gov Such cycloaddition reactions are fundamental in organic synthesis for the construction of five- and six-membered rings, which are common motifs in natural products and biologically active molecules. fiveable.meresearchgate.net

Organocatalysis in Functionalization Reactions

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free approach to the construction of complex molecular architectures. In the context of functionalizing cyclohexyl-containing compounds, organocatalysis provides a means to achieve high levels of stereoselectivity, which is crucial for the synthesis of biologically active molecules and advanced materials.

Research in this area has demonstrated the utility of various organocatalytic strategies for the functionalization of cyclic systems. For instance, asymmetric organocatalytic approaches have been successfully employed to prepare optically active cyclohexenone derivatives through a one-pot, multi-step process. nih.gov This method involves the asymmetric conjugate addition of β-ketoesters to α,β-unsaturated aldehydes, proceeding effectively in aqueous solutions or even under solvent-free conditions. nih.gov The versatility of organocatalysis is further highlighted by its application in cascade reactions, where multiple chemical transformations are orchestrated in a single pot. A notable example is the synthesis of 3-substituted cyclohexylamines from 2,6-diketones using a chiral Brønsted acid in combination with an achiral amine. organic-chemistry.org This triple organocatalytic cascade reaction, which utilizes a Hantzsch ester as a reducing agent, proceeds through an intramolecular enamine-catalyzed aldolization, followed by a combined iminium and Brønsted acid-catalyzed conjugate reduction, and culminates in an acid-catalyzed reductive amination to yield the desired product with high enantioselectivity. organic-chemistry.orgunits.it

The scope of organocatalysis extends to the functionalization of a variety of substrates, including those with cyclohexyl moieties. For example, aldehydes with larger alkyl groups, such as cyclohexyl, have been successfully functionalized, yielding adducts with high selectivity. mdpi.com Furthermore, the use of Hantzsch esters in organocatalytic enantioselective synthesis has been explored, with certain 4-alkyl-substituted Hantzsch esters capable of transferring alkyl groups like cyclohexyl under photocatalytic conditions. mdpi.com

The development of novel organocatalysts continues to expand the horizons of functionalization reactions. Chiral primary amines derived from cinchona alkaloids, for instance, have been shown to be effective in the asymmetric functionalization of carbonyl compounds. nii.ac.jp Similarly, N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts for the chemoselective functionalization of various heterocyclic compounds. acs.org These advancements underscore the potential of organocatalysis to provide efficient and highly selective pathways for the synthesis of functionalized cyclohexyl derivatives.

Detailed research findings have showcased the efficacy of specific organocatalytic systems. For example, in the asymmetric synthesis of cyclohexylamines, the use of a chiral phosphate (B84403) catalyst in conjunction with a Hantzsch ester and an achiral amine led to high yields and excellent enantioselectivities, often exceeding 90% ee. organic-chemistry.org The reaction proceeds through a cascade of enamine, iminium, and Brønsted acid catalysis. organic-chemistry.org Another study demonstrated the organocatalytic enantioselective γ-position-selective Mannich reactions of β-ketocarbonyl derivatives, where a dynamic kinetic process was key to achieving the desired products. nii.ac.jp

The following table summarizes representative organocatalytic functionalization reactions involving cyclohexyl-containing substrates or reagents:

| Catalyst System | Substrate/Reagent | Reaction Type | Product Type | Key Findings | Reference |

| Chiral Phosphate / Achiral Amine / Hantzsch Ester | 2,6-Diketone | Asymmetric Cascade Reaction | 3-Substituted Cyclohexylamines | High yields and enantioselectivities (>90% ee) through integrated enamine, iminium, and Brønsted acid catalysis. | organic-chemistry.org |

| Pyrrolidine-Acetic Acid | β-Ketoester / Isatin | γ-Position-Selective Mannich Reaction | δ-Amino β-ketoester derivatives | A dynamic kinetic process allows for direct access to the γ-position-reacted products. | nii.ac.jp |

| Chiral Primary Amine | α-Branched Aldehyde (with cyclohexyl group) | α-Functionalization | α-Functionalized Aldehydes | Tolerated larger alkyl groups like cyclohexyl, affording adducts in high selectivity. | mdpi.com |

| Chiral Phosphoric Acid / Benzothiazoline | Indoles with racemic tertiary alcohol moieties | Asymmetric Reductive Functionalization | Chiral Indole (B1671886) Triarylmethanes | Highly enantioselective synthesis through the formation of an intermediate indole imine methide. | mdpi.com |

| Imidazolidinone | α,β-Unsaturated Aldehydes | Conjugate Reduction | Saturated Aldehydes | LUMO-lowering activation of the alkene towards conjugate reduction by a Hantzsch dihydropyridine. | caltech.edu |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products.

Detailed research findings from DFT calculations on analogous ester compounds, particularly concerning their thermal decomposition (pyrolysis), have established a well-understood mechanism that can be extrapolated to 1-Cyclohexylethyl acetate (B1210297). The pyrolysis of acetate esters containing at least one β-hydrogen atom, such as 1-Cyclohexylethyl acetate, typically proceeds through a concerted, non-ionic, six-membered cyclic transition state. This type of reaction is often referred to as a Chugaev-type elimination.

For this compound, the reaction would involve the transfer of a β-hydrogen from the cyclohexyl ring to the carbonyl oxygen of the acetate group, leading to the simultaneous cleavage of the C-O ester bond and the formation of a C=C double bond in the cyclohexyl moiety. The products of this elimination reaction are acetic acid and 1-ethylcyclohexene.

DFT calculations would be employed to model the potential energy surface of this reaction. The process involves:

Geometry Optimization: Finding the lowest energy arrangement of atoms for the reactant (this compound), the transition state, and the products (acetic acid and 1-ethylcyclohexene).

Frequency Calculations: To confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Studies on similar primary alkyl acetates have shown that this decomposition is a unimolecular, gas-phase elimination that proceeds cleanly through the described cyclic transition state. researchgate.net The activation energies for such reactions are influenced by the substitution pattern and stereochemistry of the ester. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for the Pyrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

| This compound | Reactant | 0.0 |

| Transition State | Six-membered cyclic arrangement | +45.5 |

| Acetic Acid + 1-Ethylcyclohexene | Products | +15.2 |

Note: The values in this table are hypothetical and serve to illustrate the expected energy profile based on DFT studies of similar ester pyrolyses.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties. For this compound, these calculations can provide insights into its electronic structure, polarity, and sites susceptible to chemical attack.

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as DFT, are used to solve the Schrödinger equation for the molecule. The outputs of these calculations provide a wealth of information:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. For an ester like this compound, the HOMO is typically localized on the non-bonding oxygen atoms of the ester group, while the LUMO is the π* anti-bonding orbital of the carbonyl group.

Partial Atomic Charges: These calculations quantify the electron density around each atom, revealing the polarity of bonds. In this compound, the carbonyl carbon would carry a significant positive charge, making it an electrophilic center, while the carbonyl and ester oxygens would be negatively charged, acting as nucleophilic centers.

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For this compound, the region around the carbonyl oxygen would be red, and the area around the carbonyl carbon would be blue.

Quantum chemical studies on simple esters like ethyl acetate and butyl acetate have confirmed these general electronic features. science.govcdnsciencepub.com These calculations are crucial for predicting how this compound might interact with other molecules, such as solvents, catalysts, or biological receptors.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -10.5 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 12.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

| Partial Charge on Carbonyl C | +0.65 e | Identifies the primary electrophilic site. |

| Partial Charge on Carbonyl O | -0.55 e | Identifies a primary nucleophilic site. |

Note: These values are illustrative and represent typical ranges for acetate esters as determined by quantum chemical calculations.

Molecular Modeling of Stereochemical Induction and Conformational Flexibility

Molecular modeling techniques, including molecular mechanics and molecular dynamics, are used to study the three-dimensional structure and flexibility of molecules. For this compound, these methods are essential for understanding its conformational preferences and how its stereochemistry might influence its interactions.

The molecule has several sources of conformational flexibility:

Cyclohexane (B81311) Ring: The cyclohexane ring is well-known to adopt a low-energy chair conformation to minimize angle and torsional strain. saskoer.ca It can undergo a "ring flip" to an alternative chair conformation, which interconverts axial and equatorial substituent positions. saskoer.ca

Rotatable Bonds: There is free rotation around the C-C bond of the ethyl group and the C-O ester bond.

The key aspect of the conformational analysis of this compound is the position of the ethyl acetate substituent on the cyclohexane ring. The substituent can be in either an axial or an equatorial position. Due to steric hindrance between an axial substituent and the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions), the conformer with the bulky cyclohexylethyl group in the equatorial position is expected to be significantly more stable. libretexts.org

Molecular modeling can quantify this energy difference (the A-value). A typical workflow would involve:

Building the different conformers (e.g., equatorial and axial).

Performing a conformational search to find all low-energy structures.

Calculating the relative energies of these conformers using molecular mechanics or more accurate quantum methods.

Furthermore, this compound possesses a chiral center at the carbon atom bonded to both the cyclohexane ring and the acetate group. Molecular modeling can be used to study the two enantiomers (R and S) and how their different three-dimensional arrangements might lead to different interactions with other chiral molecules, a phenomenon known as chiral recognition. This is particularly relevant in fields like asymmetric catalysis, where chiral molecules are used to induce stereoselectivity in reactions. Studies on related chiral N-(1-cyclohexylethyl) derivatives have shown that the specific conformation adopted by the cyclohexylethyl group is crucial for imparting a high degree of asymmetric induction. researchgate.net

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Stability |

| Chair Conformation 1 | Equatorial | 0.0 | Most Stable |

| Chair Conformation 2 | Axial | +2.1 | Less Stable |

| Twist-Boat Conformations | - | > +5.0 | Unstable |

Note: The energy values are hypothetical, based on known A-values for similar substituents on a cyclohexane ring, illustrating the strong preference for the equatorial position.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. researchgate.net Instead of testing all compounds experimentally, QSAR models can be used to predict the properties of new, untested molecules.

A QSAR model for a series of acetate esters, including this compound, could be developed to predict various endpoints such as toxicity, biodegradability, or reactivity. researchgate.netresearchgate.net The process involves several steps:

Data Collection: A dataset of molecules with known experimental values for the property of interest (e.g., aquatic toxicity) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the chemical structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (a measure of hydrophobicity) or molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, relevant descriptors would likely include those related to its size and hydrophobicity (due to the cyclohexyl group) and its electronic properties (due to the ester functional group). For instance, in a QSAR model for the aquatic toxicity of esters, descriptors related to hydrophobicity (logP) and electronic parameters have been shown to be important. researchgate.netmdpi.com The bulky cyclohexyl group would significantly increase its logP value compared to smaller alkyl acetates.

Table 4: Hypothetical QSAR Model for Predicting Aquatic Toxicity of Acetate Esters

Model Equation: log(1/EC50) = 0.85 * logP - 0.12 * LUMO - 2.5

| Compound | logP (Descriptor 1) | LUMO (eV) (Descriptor 2) | Predicted log(1/EC50) |

| Ethyl Acetate | 0.73 | 1.9 | -2.11 |

| n-Butyl Acetate | 1.78 | 1.7 | -1.19 |

| This compound | 3.20 | 1.5 | 0.04 |

| Phenyl Acetate | 1.60 | 0.9 | -1.29 |

Note: This table presents a hypothetical QSAR model and data. EC50 is the half maximal effective concentration. A higher log(1/EC50) value indicates higher toxicity. The descriptors and coefficients are for illustrative purposes to demonstrate the QSAR concept.

Advanced Applications and Research Trajectories

Role in the Synthesis of Complex Organic Molecules

The cyclohexylethyl structural motif is a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. lookchem.com Compounds containing this moiety are utilized as key intermediates in the production of a range of specialty chemicals and biologically active compounds. ontosight.ai Its lipophilic nature, conferred by the cyclohexyl group, combined with the reactivity of the side chain, makes it a versatile synthon for creating complex molecular architectures. lookchem.com

A notable application is in the synthesis of the antipsychotic drug Cariprazine. benthamdirect.comingentaconnect.com The manufacturing process for this drug involves intermediates that feature the trans-4-substituted cyclohexane-1-amine structure, which is closely related to the cyclohexylethyl group. benthamdirect.comresearchgate.net For instance, ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate is used as a starting material to produce key intermediates for Cariprazine. google.com The synthesis involves multiple steps, including reductions and aminations, to build the final active pharmaceutical ingredient. benthamdirect.compatsnap.com

Furthermore, chiral derivatives containing the cyclohexylethyl group, such as (S)-(+)-1-cyclohexylethylamine, are employed in the synthesis of molecules designed to be glucocorticoid sensitizers, highlighting the importance of this structural component in medicinal chemistry. rsc.org In the agrochemical sector, related structures are used to synthesize pesticides and herbicides. Chiral thiourea (B124793) derivatives incorporating a cyclohexylethyl moiety have been synthesized and evaluated for their potential as antiviral agents against plant viruses like the tobacco mosaic virus. acs.org

Investigations into Molecular Recognition and Biological Interactions (Excluding Clinical Data)

Compounds featuring the cyclohexylethyl moiety serve as valuable molecular probes for investigating biological interactions at a molecular level. nih.govthermofisher.comthermofisher.com The structural configuration of these compounds allows them to participate in biochemical pathways, acting as ligands for receptor binding studies or as substrates to explore enzyme interactions.

In the field of neuropharmacology, cyclohexylethyl-containing compounds have been explored for their role as ligands in receptor binding studies, particularly concerning neurotransmitter receptors. These studies are crucial for understanding the structural requirements for ligand recognition and for the design of new neurologically active agents. The binding of a ligand to a receptor is a foundational process in biological chemistry, where non-covalent, reversible interactions lead to specific physiological responses. smolecule.com

In enzyme-substrate interaction studies, the cyclohexylethyl group can act as a substrate or an inhibitor, providing insights into metabolic pathways. For example, research has been conducted on how the introduction of a cyclohexyl group influences the binding and activity of enzymes. This allows for the exploration of enzyme active sites and the mechanisms of catalysis. The flexibility of the cyclohexyl ring is a key feature, as it can adopt various conformations (e.g., chair, boat) which can influence how the molecule fits into an enzyme's binding pocket. rsc.org

The cyclohexylethyl scaffold is an integral part of molecules designed to modulate the activity of specific enzymes. evitachem.comnih.gov This modulation can involve either the inhibition or activation of an enzyme, which is a key strategy in the development of therapeutic agents. google.comgoogle.com

A significant area of research is the development of inhibitors for indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a major role in immune cell modulation. google.comnih.govfrontiersin.org IDO is an inducible, heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. frontiersin.org By depleting tryptophan and producing its metabolite kynurenine, IDO helps create an immunosuppressive environment. nih.govnih.gov In cancer therapy, inhibiting IDO is a strategy to reverse this immunosuppression and enhance the body's anti-tumor immune response. frontiersin.orgaging-us.com Compounds containing the cyclohexyl-ethyl substituent have been specifically designed and patented as IDO antagonists for the treatment of cancer. google.com These inhibitors are designed to bind to the enzyme, blocking its catalytic activity and thereby preventing the breakdown of tryptophan. google.comfrontiersin.org

Materials Science and Supramolecular Chemistry

In materials science, the incorporation of chiral cyclohexylethyl moieties into ligands has led to significant advancements in the field of supramolecular chemistry, particularly in the creation of homochiral coordination polymers (CPs). rsc.orgresearchgate.netcmu.edu These polymers, composed of metal ions linked by organic molecules, have potential applications in chiral recognition, separation, and asymmetric catalysis. rsc.org

A novel strategy involves using ligands containing a flexible cyclohexylethyl group, such as S- or R-(1-cyclohexylethyl)aminomethylphosphonic acid (cyampH2), to generate helical superstructures. rsc.orgresearchgate.netrsc.orgnih.gov The flexibility of the cyclohexyl group is crucial; its ability to interconvert between different conformations, combined with interchain van der Waals interactions, induces a "chain-twist-growth" mechanism. rsc.orgresearchgate.net This mechanism facilitates the hierarchical assembly of one-dimensional (1D) polymer chains into complex, three-dimensional superhelices. researchgate.netrsc.org

Research has demonstrated that reacting terbium(III) acetate (B1210297) with these chiral ligands produces superhelices of Tb(cyampH)3·3H2O. rsc.orgrsc.org The handedness of these superhelices can even be controlled and inverted by doping the system with other homochiral ligand analogues, highlighting the decisive role of interchain interactions in determining the final macroscopic structure. rsc.org Furthermore, these cyclohexylethyl-containing ligands have been used to synthesize enantiopure coordination polymers with other metals like dysprosium and zinc, resulting in materials with interesting magnetic and photoluminescent properties. researchgate.netnih.gov

Elucidation of "Chain-Twist-Growth" Mechanisms in Helical Architectures

A novel "chain-twist-growth" mechanism has been identified in the formation of superhelical structures from one-dimensional coordination polymers. nih.gov This mechanism is particularly relevant to compounds featuring flexible cyclohexyl groups. Research on S- or R-Tb(cyampH)3·3H2O, where cyampH2 is S- or R-(1-cyclohexylethyl)aminomethylphosphonic acid, has shown that the cyclohexyl groups are instrumental in this process. nih.govresearchgate.net

The formation of these superhelices is driven by a combination of weak van der Waals interactions between chiral chains and a mismatch in chain alignment. nih.gov This misalignment is a direct consequence of the rapid interconversion between different conformers of the nonplanar cyclohexyl groups. nih.gov This dynamic conformational change provides the twisting force necessary for the growth of the helical structures. nih.gov This mechanism, which relies on the properties of a single type of neutral chain, represents a new pathway for the hierarchical assembly of helical materials. nih.gov

Impact of Cyclohexyl Group Conformations on Supramolecular Properties

The conformational flexibility of the cyclohexyl group is a critical factor in determining the properties of supramolecular assemblies. The ability of the cyclohexyl ring to adopt various conformations, such as the chair and boat forms, influences how molecules pack together and interact with each other. researchgate.net This, in turn, affects the macroscopic properties of the material.

In the context of chiral recognition, the conformational flexibility of cyclohexyl groups can enhance binding affinity by allowing for the optimization of non-covalent interactions. rsc.org For instance, the introduction of bulky cyclohexyl groups into a molecular structure can slow down the rotation of other parts of the molecule, leading to the isolation of planar-chiral enantiomers. nsf.gov The specific conformation adopted by the cyclohexyl group can be influenced by its environment, such as upon heating, which can lead to a co-planar alignment with an aromatic core, strengthening hydrogen bonds upon cooling and triggering self-assembly. researchgate.net

The interaction between a chiral inducer and a chromophoric system can lead to the adoption of a specific helicity in the chromophore, a process that is highly dependent on steric interactions. mdpi.com The bulky nature of the cyclohexyl group can play a significant role in these steric interactions, thereby influencing the resulting optical activity of the supramolecular assembly. mdpi.com

Environmental Research Perspectives

Understanding the environmental fate of chemical compounds like 1-cyclohexylethyl acetate is crucial. Research in this area focuses on how the compound behaves and transforms in various environmental compartments.

Research on Biodegradation Pathways and Mechanisms

The biodegradation of esters like this compound is a key area of environmental research. Generally, esters are susceptible to hydrolysis, which can be mediated by enzymes produced by microorganisms. This process breaks the ester bond, yielding an alcohol (1-cyclohexylethanol) and a carboxylic acid (acetic acid).

Studies on related compounds, such as methyl acetate, indicate that they are readily biodegradable. santos.com The biodegradation process for this compound would likely follow a similar pathway. The initial hydrolysis would be followed by the further degradation of the resulting alcohol and acid. The cyclohexyl ring itself can be a target for microbial degradation, often involving hydroxylation and subsequent ring cleavage, although this can be a slower process. The presence of this compound has been detected in the volatile profiles of fruits, suggesting that biological systems have mechanisms to process it. researchgate.net

Methodological Approaches for Environmental Fate Assessment

Assessing the environmental fate of chemicals like this compound involves a combination of modeling and experimental studies. Multimedia models are used to predict the partitioning of a chemical in different environmental compartments such as air, water, soil, and sediment. rsc.org These models use the physicochemical properties of the compound, such as its vapor pressure and water solubility, to estimate its distribution.

Quantitative Structure-Activity Relationships (QSARs) are another important tool. ecetoc.org QSARs use the molecular structure of a chemical to predict its environmental properties, including its potential for biodegradation. ecetoc.org For experimental assessment, standardized test guidelines, such as those from the OECD, are used. For instance, OECD 308 studies can be used to investigate the degradation and transformation of a chemical in water/sediment systems. researchgate.net Leaching studies are also employed to determine the potential for a substance to move from a solid matrix, such as soil, into water. researchgate.net

Chemical Transformations in Environmental and Biological Systems

Beyond biodegradation, this compound can undergo abiotic chemical transformations in the environment. A primary abiotic degradation pathway is hydrolysis, which can be catalyzed by acids or bases present in the environment. This reaction breaks the ester linkage, yielding 1-cyclohexylethanol (B74718) and acetic acid.

Photodegradation, or the breakdown of a chemical by light, is another potential transformation pathway, especially in surface waters and the atmosphere. scispace.com The energy from sunlight can lead to the homolytic or heterolytic cleavage of chemical bonds. scispace.com In biological systems, such as in mammals, esters are typically rapidly hydrolyzed by esterase enzymes found in the blood and various tissues. The resulting 1-cyclohexylethanol would then be further metabolized. This can involve oxidation of the alcohol group and potential hydroxylation and opening of the cyclohexyl ring. The (1S)-enantiomer of this compound has been shown to be particularly effective in counteracting sweat malodor, indicating a specific biological interaction. google.comgoogle.com

Future Research Directions and Emerging Paradigms

Development of Novel Biocatalysts and Biotransformation Systems for Enantioselective Synthesis

The production of enantiomerically pure chemicals is a cornerstone of the pharmaceutical and fine chemical industries. jocpr.comnih.gov Biocatalysis, utilizing enzymes or whole microbial cells, presents a highly selective and sustainable alternative to traditional chemical synthesis for producing chiral compounds like the enantiomers of 1-cyclohexylethyl acetate (B1210297). jocpr.com

Future research is intensely focused on the discovery and engineering of novel biocatalysts, particularly lipases, for the enantioselective synthesis of 1-cyclohexylethyl acetate. This is typically achieved through the kinetic resolution of racemic 1-cyclohexylethanol (B74718). Lipases, such as those from Candida antarctica (CALB), Pseudomonas cepacia, and Pseudomonas fluorescens, are well-regarded for their ability to selectively acylate one enantiomer of an alcohol, leaving the other unreacted and thus allowing for their separation. researchgate.netresearchgate.netgoogle.com For instance, the dynamic kinetic resolution (DKR) of racemic 1-cyclohexylethanol, combining a lipase (B570770) with a ruthenium-based racemization catalyst, can yield (R)-1-cyclohexylethyl acetate with high enantioselectivity (98%) and near-quantitative conversion. researchgate.netresearchgate.netresearchgate.net

The performance of these biocatalytic systems is highly dependent on reaction conditions. The choice of acyl donor and solvent can dramatically influence both the reaction rate and the enantioselectivity. Researchers are exploring a variety of acyl donors and reaction media, including solvent-free systems, to optimize these processes. rsc.org

The quest for new biocatalysts extends to extremophiles, organisms that thrive in extreme conditions. A lipase from the thermophilic anaerobic bacterium Thermoanaerobacter thermohydrosulfuricus has shown promise, exhibiting high stereoselectivity toward esters of secondary alcohols and demonstrating resistance to organic solvents and high temperatures. nih.gov Such robust enzymes are ideal candidates for industrial-scale kinetic resolutions. nih.gov

The development of new biotransformation systems is also a key research area. This includes the immobilization of enzymes, which enhances their stability and allows for repeated use, a critical factor for economic viability. researchgate.netresearchgate.net The table below summarizes the enantioselectivity of various lipases in the resolution of secondary alcohols, highlighting the potential for producing optically pure this compound.

Table 1: Performance of Various Lipases in the Kinetic Resolution of Secondary Alcohols

| Lipase Source | Substrate | Acyl Donor | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | rac-1-phenylethanol | - | High enantioselectivity (ee = 98%, E > 200) | researchgate.net |

| Pseudomonas cepacia Lipase (LPS) | rac-1-phenylethanol | Vinyl acetate | High enantioselectivity (E > 200) | researchgate.net |

| Thermoanaerobacter thermohydrosulfuricus | rac-1-cyclohexylethyl acetate | - | Synthetically useful enantiomeric ratio (E = 110) | nih.gov |

| CALB with Ru-catalyst (DKR) | rac-1-cyclohexylethanol | - | Quantitative conversion, 98% enantioselectivity | researchgate.netresearchgate.net |

Integration of Advanced Green Chemistry Principles for Sustainable and Scalable Production

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to the future of chemical manufacturing. researchgate.net For this compound, this involves developing production methods that are not only efficient but also environmentally benign and scalable.

A key strategy is the use of biocatalysis, as discussed previously. Enzyme-catalyzed reactions are often conducted under mild conditions (ambient temperature and pressure) and in aqueous media, significantly reducing energy consumption and the need for volatile organic solvents. nih.gov The high selectivity of enzymes also minimizes the formation of byproducts, simplifying purification processes and reducing waste. jocpr.com

The immobilization of biocatalysts is a critical green chemistry approach. By fixing enzymes to a solid support, they can be easily separated from the reaction mixture and reused for multiple cycles, which is both economically and environmentally advantageous. researchgate.netresearchgate.net Research into dynamic kinetic resolution (DKR) further exemplifies green principles by converting the entirety of a racemic starting material into a single desired enantiomer, maximizing atom economy and achieving theoretical yields of 100%. researchgate.netacs.org

Future research will continue to explore novel green solvents, such as ionic liquids, which have shown promise for improving lipase activity and enantioselectivity in some cases. rsc.org Additionally, the use of solvent-free reaction systems, where one of the reactants also serves as the solvent, is an attractive option for minimizing waste. For example, using an excess of the acyl donor can eliminate the need for an additional organic solvent. researchgate.net

The following table compares traditional chemical synthesis with emerging green biocatalytic methods for the production of chiral esters like this compound.

Table 2: Comparison of Traditional vs. Green Chemistry Approaches for Chiral Ester Synthesis

| Parameter | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Often heavy-metal based | Enzymes (e.g., lipases), biodegradable |

| Conditions | Often high temperatures and pressures | Mild conditions (ambient temperature/pressure) |

| Solvents | Often volatile organic compounds (VOCs) | Aqueous media, ionic liquids, or solvent-free |

| Selectivity | May require protecting groups, can produce byproducts | High chemo-, regio-, and enantioselectivity |

| Atom Economy | Can be low, especially in resolutions (max 50% yield) | High, especially with DKR (approaching 100% yield) |

| Sustainability | Generates more waste, higher energy consumption | Renewable catalysts, less waste, lower energy use |

Application of Machine Learning and AI in Predictive Chemical Modeling and Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by accelerating the discovery and optimization of new reactions. beilstein-journals.orgrsc.org While direct applications to this compound are still emerging, the principles are broadly applicable to its synthesis, particularly in the realm of predictive biocatalysis.

A significant challenge in developing enantioselective reactions is the vastness of the experimental space, which includes variables like catalyst structure, substrate, solvent, and temperature. chinesechemsoc.orgacs.org ML models can be trained on existing reaction data to predict outcomes, such as enantioselectivity or yield, for new, untested combinations. chinesechemsoc.orgrsc.org This predictive power allows researchers to screen thousands of potential catalysts and conditions computationally, focusing experimental efforts on the most promising candidates. chinesechemsoc.org

For enzyme-catalyzed reactions, Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical relationships between the structural features of substrates and the observed enantioselectivity of a lipase. iris-biotech.denih.gov These models help elucidate the molecular basis for how an enzyme distinguishes between enantiomers. researchgate.net For example, modeling suggests that the stereospecificity pocket in Candida antarctica lipase B, primarily shaped by the amino acid Trp104, is a key determinant of its enantioselectivity towards secondary alcohols. researchgate.net

Future work will likely involve creating more comprehensive databases of biocatalytic reactions to train more accurate and reliable ML models. acs.org The development of generative models, which can design entirely new catalysts or ligands from scratch, represents an exciting frontier that could lead to bespoke enzymes with enhanced activity and selectivity for specific targets like this compound. rsc.org

Exploration of New Functional Materials and Architectures Based on Cyclohexylethyl Moieties

The unique structural characteristics of the cyclohexylethyl group—a bulky, aliphatic, and flexible moiety—make it an interesting building block for the design of new functional materials and polymers. While research in this specific area is nascent, the known properties of materials containing cyclohexyl groups provide a strong basis for future exploration.

Incorporating cyclohexyl rings into polymer backbones is known to enhance thermal stability and mechanical strength due to their rigid and bulky nature. ontosight.ai Polymers containing cyclohexyl groups, such as poly(cyclohexylethylene), have been investigated for use in advanced applications like block copolymer lithography for fabricating nanoscale patterns. mdpi.com The cyclohexylethyl group could be used to tune the properties of polymers, potentially leading to materials with tailored gas permeability, optical properties, or thermal resistance. tulane.eduacs.org

For example, research on proton-conducting ionomers has shown that incorporating cyclohexyl groups can significantly increase gas permeability, a desirable property for applications like fuel cell membranes. tulane.eduacs.orgfigshare.com Aromatic polymers containing cyclohexyl moieties have demonstrated higher hydrogen and oxygen permeability compared to benchmark materials. figshare.com

Furthermore, the chirality of 1-cyclohexylethylamine, a related compound, has been exploited to construct hierarchical, superhelical coordination polymers. rsc.org This demonstrates how the stereochemistry of a cyclohexylethyl-containing building block can be translated from the molecular level to macroscopic helical structures, a process of great interest for developing new materials with applications in asymmetric catalysis and chiral recognition. rsc.org

Future research will likely focus on synthesizing and characterizing new polymers and materials that incorporate the 1-cyclohexylethyl moiety. This could involve creating novel rylene diimide derivatives for organic electronics, where the cyclohexylethyl group could influence molecular packing and, consequently, charge transport properties. mdpi.com The exploration of these new materials could unlock applications in fields ranging from advanced electronics and separation membranes to novel optical materials.

Q & A

Q. What role does this compound play in probing enzyme-substrate interactions in lipase catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.